Mirabegron N-carbamoylglucuronide

Overview

Description

Mirabegron is a medication primarily used to treat overactive bladder (OAB), a condition characterized by the frequent and sudden urge to urinate . Mirabegron works by relaxing the bladder muscles and increasing the bladder’s storage capacity, thereby reducing the urgency to urinate .

Synthesis Analysis

The synthesis of Mirabegron involves the reduction of an amide in the presence of an amine-boranecomplex, where the amine is an aniline . Another method involves the Mannich reaction between mirabegron and residual formaldehyde in excipients polyethylene glycol (PEG), polyoxyethylene (PEO) .Molecular Structure Analysis

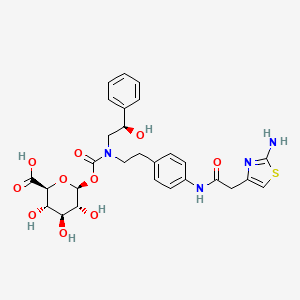

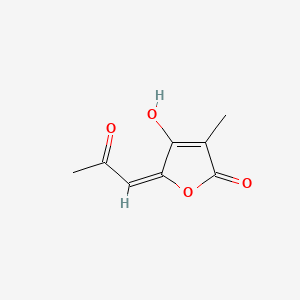

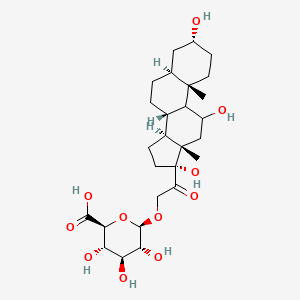

The structure of Mirabegron was identified as a dimer bridged by methylene via LC–MS and NMR . The molecule as a whole is hydrophobic and exhibits poor water solubility . The molecular formula of Mirabegron N-carbamoylglucuronide is C28H32N4O10S .Chemical Reactions Analysis

An impurity formed by Mannich reaction between mirabegron and residual formaldehyde in excipients polyethylene glycol (PEG), polyoxyethylene (PEO) was identified . There was a linear relationship between the amount of formaldehyde and the content of generated dimer impurity within a certain range .Physical And Chemical Properties Analysis

The molecular formula of Mirabegron N-carbamoylglucuronide is C28H32N4O10S, and its molecular weight is 616.64 . It is hydrophobic and exhibits poor water solubility .Scientific Research Applications

Application in Obesity Treatment

Scientific Field

Endocrinology and Metabolic Research

Summary of the Application

Mirabegron, a selective β3-adrenergic receptor agonist, has been found to be effective as a brown adipose tissue activator, a “beige” cells stimulator, and a metabolic homeostasis controller in animal and human studies .

Methods of Application

In animal studies, administration of mirabegron led to obesity improvement. However, significant weight loss in obese patients after mirabegron treatment has not been demonstrated so far, which may be associated with the too-short duration of the trials and the small number of participants in the studies .

Results or Outcomes

Although significant weight loss in obese patients after mirabegron treatment has not been demonstrated so far, it has been found to be effective as a brown adipose tissue activator, a “beige” cells stimulator, and a metabolic homeostasis controller .

Application in Metabolic Disorders

Scientific Field

Summary of the Application

Mirabegron, a selective β3-AR-agonist used clinically for overactive bladder syndrome, has been explored for its utility in metabolic disorders .

Methods of Application

The aim of this systematic review is to characterize comprehensively the impact of mirabegron on human BAT and its metabolism .

Application in Overactive Bladder Treatment

Scientific Field

Summary of the Application

Mirabegron is used clinically for overactive bladder syndrome, a common, distressing and often debilitating condition with a high prevalence in the general population .

Methods of Application

Mirabegron, a selective agonist of the β3 adrenergic receptor, has become available for the treatment of overactive bladder .

Results or Outcomes

Mirabegron has shown to be effective in the treatment of overactive bladder, improving the quality of life of patients .

Application in Solubility and Bioavailability Improvement

Scientific Field

Summary of the Application

The applications of mirabegron are limited because of poor solubility and bioavailability, and amorphous structure which leads to instability problem .

Methods of Application

The aim of the study was to prepare and characterize the amorphous mirabegron complex for better solubility and extended-release action .

Results or Outcomes

The study found that the amorphous mirabegron complex showed improved solubility and extended-release action .

Safety And Hazards

Mirabegron can increase blood pressure in adults . It is contraindicated in patients with severe uncontrolled hypertension . Cases of severe hypertension have been reported, which include hypertensive crisis associated with reports of cerebrovascular and cardiac events . It is also harmful if swallowed and may cause an allergic skin reaction .

Future Directions

Mirabegron has been explored for its utility in metabolic disorders . It has the potential to increase human BAT activity, REE, NEFA content, body temperature, HR, blood pressure, and blood insulin content . These effects may lead to reductions in blood glucose levels in obese/overweight and diabetic patients . Additionally, the activation of BAT by mirabegron could represent a novel approach for treating obesity, diabetes, and cardiovascular disease .

properties

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[2-[4-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]amino]phenyl]ethyl-[(2R)-2-hydroxy-2-phenylethyl]carbamoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32N4O10S/c29-27-31-18(14-43-27)12-20(34)30-17-8-6-15(7-9-17)10-11-32(13-19(33)16-4-2-1-3-5-16)28(40)42-26-23(37)21(35)22(36)24(41-26)25(38)39/h1-9,14,19,21-24,26,33,35-37H,10-13H2,(H2,29,31)(H,30,34)(H,38,39)/t19-,21-,22-,23+,24-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJLOKJZIHTWZDZ-FBZAMZGSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN(CCC2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)N)C(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H](CN(CCC2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)N)C(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32N4O10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

616.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Mirabegron N-carbamoylglucuronide | |

CAS RN |

1365244-67-2 | |

| Record name | Mirabegron N-carbamoylglucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1365244672 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MIRABEGRON N-CARBAMOYLGLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q9302UF4GX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Furo[2,3-b]furan, 2,3,3a,6a-tetrahydro-, (3aR,6aS)-rel-](/img/structure/B1146788.png)